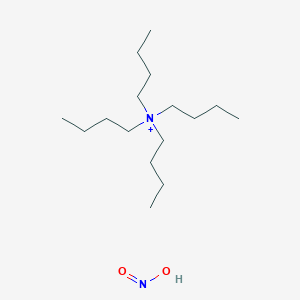
Dioxoamine; tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxoamine; tetrabutylazanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a quaternary ammonium salt, often used as a phase-transfer catalyst in organic synthesis. This compound is known for its ability to facilitate reactions between reactants in different phases, making it a valuable tool in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxoamine; tetrabutylazanium typically involves the alkylation of tributylamine with 1-bromobutane. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
[ \text{N(C}_4\text{H}_9\text{)}_3 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{N(C}_4\text{H}_9\text{)}_4\text{Br} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dioxoamine; tetrabutylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The bromide ion in the compound can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metathesis reactions typically involve the use of other halide salts or complex anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of tetrabutylammonium salts with different anions.
Aplicaciones Científicas De Investigación
Dioxoamine; tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases, enhancing reaction rates and yields.
Biology: The compound is employed in the synthesis of bioactive heterocycles, which are important in drug discovery and development.
Medicine: It is used in the preparation of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in various industrial processes, including the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of dioxoamine; tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of the reaction. The compound interacts with molecular targets through ionic interactions and other non-covalent forces, promoting the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
Uniqueness
Dioxoamine; tetrabutylazanium is unique due to its specific combination of properties, including its high solubility in organic solvents, stability under various reaction conditions, and effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers greater selectivity and efficiency in facilitating chemical reactions.
Propiedades
Fórmula molecular |
C16H37N2O2+ |
|---|---|
Peso molecular |
289.48 g/mol |
Nombre IUPAC |
nitrous acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1; |
Clave InChI |
SHRKDVQQQPFSIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


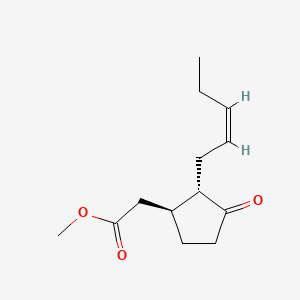
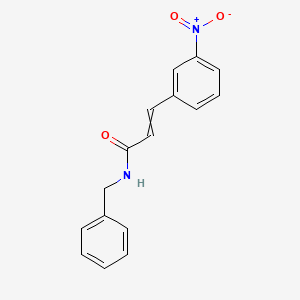
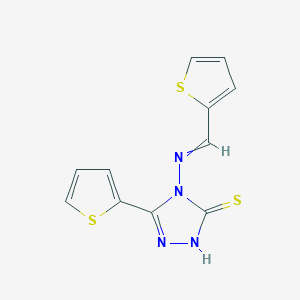
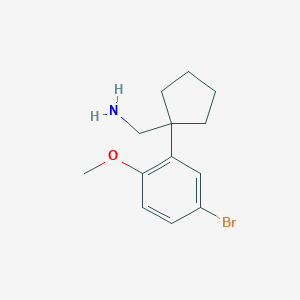
![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
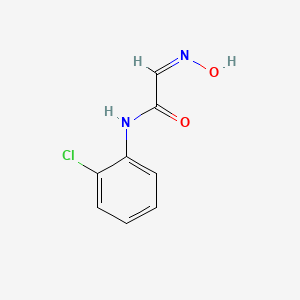
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
![3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726709.png)

![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
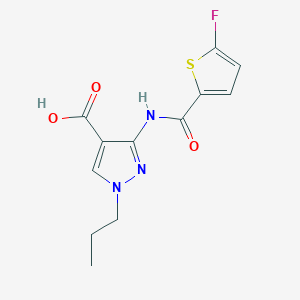
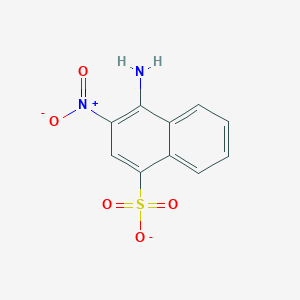
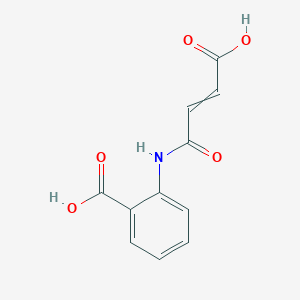
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
